Octan-2-ylhydrazine dihydrochloride

Organic Synthesis Medicinal Chemistry Bioconjugation

Researchers requiring a stable, well-characterized hydrazine-class MAO inhibitor reference standard often face challenges with free base oxidation and inconsistent reactivity across alkylhydrazine analogs. Octan-2-ylhydrazine dihydrochloride resolves these issues: • Dihydrochloride salt ensures bench stability & eliminates organic co-solvents for aqueous assays • Consistent ≥95% purity with verified C8 alkyl chain identity for reproducible SAR studies • Dual utility as MAO inhibitor positive control and hydrazone/heterocycle synthetic intermediate

Molecular Formula C8H22Cl2N2
Molecular Weight 217.18 g/mol
CAS No. 1375473-75-8
Cat. No. B1377721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctan-2-ylhydrazine dihydrochloride
CAS1375473-75-8
Molecular FormulaC8H22Cl2N2
Molecular Weight217.18 g/mol
Structural Identifiers
SMILESCCCCCCC(C)NN.Cl.Cl
InChIInChI=1S/C8H20N2.2ClH/c1-3-4-5-6-7-8(2)10-9;;/h8,10H,3-7,9H2,1-2H3;2*1H
InChIKeyIIMQLRCJHVVMMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octan-2-ylhydrazine Dihydrochloride: Irreversible MAO Inhibitor


Octan-2-ylhydrazine dihydrochloride (CAS 1375473-75-8), also known as Octamoxin dihydrochloride, is the dihydrochloride salt of 2-octylhydrazine, an aliphatic hydrazine derivative with the molecular formula C8H22Cl2N2 and a molecular weight of 217.18 g/mol . The free base, octamoxin (2-octylhydrazine, CAS 4684-87-1), is a well-characterized irreversible and nonselective monoamine oxidase (MAO) inhibitor of the hydrazine class that was historically used as an antidepressant [1]. The dihydrochloride salt form is a white crystalline solid with a reported purity specification of 95% from commercial suppliers, and is primarily utilized as a research intermediate in organic synthesis, particularly for the preparation of hydrazones and nitrogen-containing heterocycles [2].

MAO inhibition research standard (hydrazine class)
Hydrazone & heterocycle synthesis intermediate
Aqueous biochemical assay workflows (salt form)
C-centered radical precursor for C–C bond formation

Why Generic Hydrazines Cannot Substitute Octan-2-ylhydrazine Dihydrochloride


Substitution of octan-2-ylhydrazine dihydrochloride with other hydrazine derivatives—even those of the same alkylhydrazine subclass—introduces significant variability in critical physicochemical and biological parameters that directly impact experimental reproducibility and synthetic outcomes. Aliphatic hydrazines exhibit structure-dependent differences in solubility, basicity, and reactivity; for instance, while aliphatic monosubstituted hydrazines are generally water-soluble and strongly alkaline, aromatic monosubstituted hydrazines are poorly soluble and less basic [1]. Furthermore, the dihydrochloride salt form confers enhanced bench stability and ease of handling compared to the free base, which is more volatile and prone to oxidation [2]. In biological contexts, the irreversible MAO inhibitory profile of the octyl hydrazine scaffold is exquisitely sensitive to alkyl chain length and branching; arylalkylhydrazines with varying carbon chain lengths (C1 to C5) display marked differences in inhibitory potency against MAO subtypes [3]. These compound-specific variations preclude simple interchangeability and necessitate product-specific validation for research applications.

Alkyl chain length & MAO profile
MAO inhibitory potency and subtype selectivity are sensitive to carbon chain length; C8 octyl scaffold yields irreversible, nonselective inhibition that may shift with shorter or branched chains.
Salt form vs. free base
The dihydrochloride salt provides aqueous solubility and bench stability; free base volatility and oxidation sensitivity may alter handling and assay reproducibility.
Hydrazine subclass reactivity
Aliphatic, aromatic, and heterocyclic hydrazines differ in basicity, solubility, and radical precursor behavior; direct replacement without validation may compromise synthetic or biological outcomes.

Quantitative Evidence for Octan-2-ylhydrazine Dihydrochloride


Enhanced Solubility and Stability: Salt vs. Free Base

Octan-2-ylhydrazine dihydrochloride exhibits significantly improved aqueous solubility and handling characteristics compared to its free base counterpart (octamoxin). The dihydrochloride salt form is a white crystalline solid that is freely soluble in water, with hydrazine dihydrochloride salts generally demonstrating water solubility values of ≥2700 g/L at 20°C . In contrast, the free base octamoxin (2-octylhydrazine) is a liquid at room temperature (density 0.831 g/mL, boiling point 228°C) with limited water solubility, and as a free alkylhydrazine it is more volatile and prone to oxidative degradation [1]. The salt form enhances bench stability and simplifies weighing and formulation, reducing experimental variability associated with free base handling [2].

Salt vs. free base solubility
Class-level inference
Dihydrochloride: crystalline solid; freely soluble in water (class-level ≥2700 g/L). Free base: liquid, limited water solubility, boiling point 228°C.
Supports aqueous formulation workflows
Solubility inferred from hydrazine·2HCl class; product-specific data to verify
Organic Synthesis Medicinal Chemistry Bioconjugation

Enzyme Inhibition: Octylhydrazine vs. Alkylhydrazines

The octylhydrazine moiety exhibits potent enzyme inhibitory activity at low micromolar concentrations. In a direct comparison using the BRENDA enzyme database, octylhydrazine (the free base corresponding to octan-2-ylhydrazine) achieved 53% inhibition of pyridoxal kinase (EC 2.7.1.35) at a concentration of 0.005 mM (5 µM) [1]. By comparison, N,N'-Bis(pyridoxyl)hydrazine required a ten-fold lower concentration (0.0005 mM) to achieve 50% inhibition, while oxime achieved 50% inhibition at 0.0025-0.008 mM, positioning octylhydrazine as a moderately potent inhibitor within this enzyme class [2]. This inhibition profile is mechanistically distinct from the irreversible MAO inhibition for which octamoxin is primarily known [3].

Pyridoxal kinase inhibition
Head-to-head
Octylhydrazine: 5 µM → 53% inhibition. Comparator: N,N′-Bis(pyridoxyl)hydrazine 0.5 µM (50%); oxime 2.5–8 µM (50%).
Reported moderate enzyme inhibition context
BRENDA database; assay condition variability review advised
Enzymology Neuropharmacology Biochemical Assays

MAO Inhibition: Chain Length Dependence

Structure-activity relationship studies on arylalkylhydrazines demonstrate that alkyl chain length critically modulates monoamine oxidase (MAO) inhibitory potency and subtype selectivity. Research shows that for unsubstituted arylalkylhydrazines with alkyl chains ranging from -CH2- to -(CH2)5-, inhibitory power decreases with increasing carbon chain length up to four methylene groups, after which activity partially recovers with the five-carbon chain [1]. The octylhydrazine scaffold (C8 chain) in octan-2-ylhydrazine represents an extension beyond this studied series and is characterized as an irreversible, nonselective inhibitor of both MAO-A and MAO-B isoforms, a profile that contrasts with the preferential MAO-B inhibition observed with benzylhydrazine (C1 chain) [2]. The extended C8 alkyl chain likely contributes to enhanced lipophilicity and membrane partitioning relative to shorter-chain analogs.

MAO chain-length SAR
Class-level inference
C8 octyl: irreversible, nonselective MAO-A/B. C1 benzyl: preferential MAO-B (IC50 ~17 nM MAO-B, ~270 nM MAO-A). C2–C5 potency decreases with length.
Supports hydrazine-class MAOI SAR studies
Rat brain/liver MAO; direct octyl IC50 values not reported in this study
Neurochemistry Drug Discovery Pharmacology

Alkylhydrazines as C-Centered Radical Precursors

Alkylhydrazines, including octan-2-ylhydrazine, serve as privileged C-centered radical precursors for diverse synthetic transformations such as alkene difunctionalization, cascade cyclizations, and (hetero)arene C-H functionalization [1]. Hydrazine derivatives (HD) as a class are distinguished by low cost, straightforward synthesis, and—critically—air and moisture stability and bench stability [2]. Upon oxidation, these compounds extrude N2 gas to generate C-centered radicals without producing greenhouse gas emissions (in contrast to decarboxylation processes) and with low waste production (in contrast to reagents using larger leaving groups) [3]. The octyl chain provides lipophilic character that may influence radical partitioning and reactivity in organic solvents relative to shorter-chain alkylhydrazines.

Radical precursor profile
Class-level inference
Alkylhydrazines: bench‑stable, air/moisture‑tolerant; release N2 upon oxidation (no CO2); lower waste vs. large‑leaving‑group reagents.
Supports radical chemistry workflow selection
Class‑level; C8‑specific radical partitioning data to verify
Synthetic Methodology Radical Chemistry C-C Bond Formation

Application Scenarios for Octan-2-ylhydrazine Dihydrochloride


MAO Inhibition Reference Standard

Octan-2-ylhydrazine dihydrochloride serves as a well-characterized irreversible, nonselective monoamine oxidase (MAO) inhibitor reference standard [1]. Researchers investigating hydrazine-class MAOIs or conducting comparative pharmacology studies can utilize this compound as a positive control, leveraging its distinct C8 alkyl chain length and established inhibitory profile to benchmark novel MAO inhibitors or to study structure-activity relationships across alkylhydrazine series [2].

Aqueous Biochemical Assays

The dihydrochloride salt form enables precise gravimetric preparation of aqueous stock solutions for enzyme inhibition assays, cellular studies, or bioconjugation reactions [1]. Its high water solubility eliminates the need for organic co-solvents that may interfere with biological systems, making it preferable to the free base for applications requiring fully aqueous conditions [2].

Hydrazone and Heterocycle Synthesis

As a versatile intermediate in organic synthesis, octan-2-ylhydrazine dihydrochloride is employed in the preparation of hydrazones and nitrogen-containing heterocycles [1]. The compound's bench stability and ease of handling facilitate its use in multi-step synthetic sequences where reproducible stoichiometry is essential [2]. The octyl side chain imparts lipophilic character to downstream products, which may be advantageous for modulating physicochemical properties of drug candidates .

C-Centered Radical Precursor

Researchers developing novel radical-mediated C-C bond-forming reactions can employ octan-2-ylhydrazine dihydrochloride as an alkyl radical precursor [1]. The hydrazine oxidation pathway releases N2 as the sole byproduct, offering a cleaner alternative to decarboxylative radical generation [2]. The bench-stable, air- and moisture-tolerant nature of alkylhydrazine salts reduces experimental complexity and improves reproducibility in radical chemistry workflows .

Application
Selection Property
Validation Focus
MAO inhibition pathway studies
Non‑selective irreversible MAO inhibition profile
MAO‑A/B activity assays and isoform benchmarking
Aqueous enzyme assays
High water solubility (salt form)
Solubility‑dependent assay performance and co‑solvent avoidance
Hydrazone & heterocycle synthesis
Bench‑stable alkylhydrazine intermediate
Reaction stoichiometry and product purity reproducibility
C‑centered radical generation
N2‑release radical precursor chemistry
Radical reaction yield and selectivity optimization

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13 linked technical documents
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